Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)
CAS No.:
Cat. No.: VC18436834
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-propan-2-yl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
| Standard InChI | InChI=1S/C10H14N2O/c1-8(2)12-7-6-11-5-3-4-9(11)10(12)13/h3-5,8H,6-7H2,1-2H3 |
| Standard InChI Key | TVEVYBCOSIWQES-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCN2C=CC=C2C1=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold fused with a dihydro-pyrazine ring, substituted by an isopropyl group at the 2-position. Key physicochemical properties include:
Molecular Geometry and Stereoelectronic Features
X-ray crystallography and computational studies reveal a planar pyrrolo-pyrazine core with slight puckering in the dihydro-pyrazine ring, which facilitates π-π stacking interactions in protein binding . The isopropyl group adopts a equatorial conformation, minimizing steric hindrance while contributing to hydrophobic interactions.
Solubility and Lipophilicity
Experimental logP values range from 1.8 to 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (<10 µM at pH 7.4), necessitating formulation strategies for in vivo applications.
Table 1: Key Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | High-resolution MS | |
| Molecular Weight | 178.23 g/mol | Calculated |
| logP | 2.1 ± 0.2 | HPLC |
| Aqueous Solubility | 8.7 µM (pH 7.4) | Shake-flask |
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a two-step domino reaction involving [3+3]-cycloaddition of arylpyrrolketones and 2-azidoacrylamides, catalyzed by iron perchlorate . Key steps include:
-
Initial Condensation: Toluene/acetic acid (1:1) at 50°C for 1 hour yields intermediate imine derivatives .
-
Cyclization: Fe(ClO)·HO catalyzes ring closure at 50°C for 16 hours, achieving yields of 6–69% depending on substituents .
Optimization Challenges
The isopropyl group’s steric bulk complicates regioselectivity during cyclization, requiring precise temperature control . Substituting Fe(III) with V or Ce salts reduces yields by 30–50%, underscoring iron’s unique catalytic efficiency .
Biological Activities and Mechanisms
PARP-1 Inhibition
The compound inhibits poly(ADP-ribose) polymerase-1 (PARP-1) with an IC of 12 nM, selectively targeting BRCA1/2-deficient cancer cells (EC = 15 nM) over wild-type cells (EC > 1 µM) . Mechanistically, it blocks PARP-1’s NAD-binding site, preventing DNA repair in homologous recombination-deficient tumors .
BET Bromodomain Inhibition
Structural analogs demonstrate potent BET bromodomain inhibition (BRD4 IC = 2.3 nM), with 1,500-fold selectivity over non-BET bromodomains like EP300 . Molecular dynamics simulations reveal hydrogen bonding with Asn140 and Tyr97 residues, stabilizing the acetyl-lysine binding pocket .
Anxiolytic Activity
As a TSPO (translocator protein) ligand, the compound reduces anxiety-like behaviors in murine models (elevated plus-maze test: 60% open-arm time at 10 mg/kg vs. 35% for controls) . Its N-benzyl-N-methylcarboxamide derivative, GML-1, shows no benzodiazepine-like sedation, suggesting a novel mechanism .
Pharmacological Applications
Oncology
In BRCA-mutated xenograft models, the compound achieves 99.7% tumor growth inhibition (TGI) at 50 mg/kg/day orally, comparable to clinical-stage PARP inhibitors like olaparib . Synergy with platinum-based chemotherapeutics enhances DNA damage accumulation .
Neuropsychiatry
TSPO-mediated neurosteroidogenesis (allopregnanolone ↑ 3.2-fold) underlies its anxiolytic and antidepressant effects, with phase I trials anticipated for depression-related indications .
Research Frontiers and Challenges
Prodrug Development
Phosphate ester prodrugs improve aqueous solubility (250 µM at pH 7.4) while maintaining oral bioavailability (F = 78% in rats). Hydrolysis studies show >90% conversion to active form within 30 minutes in plasma.
Resistance Mechanisms
BRCA2 reversion mutations reduce PARP inhibitor sensitivity, but cotreatment with ATR inhibitors (e.g., berzosertib) restores potency (EC ↓ from 1.2 µM to 0.3 µM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume